![molecular formula C33H36N4O6 B8195912 (6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methyl-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B8195912.png)

(6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methyl-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

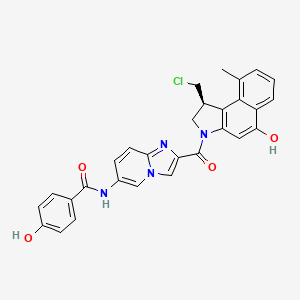

SG3199 is a synthetic pyrrolobenzodiazepine dimer known for its potent cytotoxic properties. It is a component of the antibody-drug conjugate payload tesirine (SG3249), which is currently being evaluated in several clinical trials for its efficacy against various cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

SG3199 is synthesized by linking two pyrrolobenzodiazepine monomers through their aromatic A-ring phenolic C8-positions via a flexible propyldioxy tether . The synthesis involves multiple steps, including the formation of the pyrrolobenzodiazepine core and subsequent dimerization.

Industrial Production Methods

The industrial production of SG3199 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the compound’s efficacy and safety .

Chemical Reactions Analysis

Types of Reactions

SG3199 primarily undergoes DNA interstrand cross-linking reactions. It binds in the minor groove of DNA and forms covalent bonds with guanine bases on opposite strands .

Common Reagents and Conditions

The reactions involving SG3199 typically require conditions that facilitate DNA binding and cross-linking. These include the presence of DNA substrates and appropriate buffers to maintain the reaction environment .

Major Products Formed

The major product formed from the reactions of SG3199 is the DNA interstrand cross-link, which is a critical factor in its cytotoxicity against cancer cells .

Scientific Research Applications

SG3199 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

SG3199 exerts its effects by binding to the minor groove of DNA and forming covalent interstrand cross-links. This binding disrupts DNA replication and transcription, leading to cell death. The compound targets guanine bases in specific DNA sequences, and its cytotoxicity is enhanced in cells with defective DNA repair mechanisms .

Comparison with Similar Compounds

SG3199 is unique among pyrrolobenzodiazepine dimers due to its potent cytotoxicity and efficient DNA cross-linking ability. Similar compounds include:

SG2000: Another pyrrolobenzodiazepine dimer with similar DNA-binding properties but different potency.

Anthramycin: A naturally occurring pyrrolobenzodiazepine with antitumor activity.

Sibiromycin: Another natural pyrrolobenzodiazepine known for its cytotoxic effects.

SG3199 stands out due to its high efficiency in forming DNA interstrand cross-links and its rapid clearance from the body, making it a promising candidate for clinical applications .

Properties

IUPAC Name |

(6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methyl-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N4O6/c1-20-10-22-16-34-26-14-30(28(40-3)12-24(26)32(38)36(22)18-20)42-8-6-5-7-9-43-31-15-27-25(13-29(31)41-4)33(39)37-19-21(2)11-23(37)17-35-27/h12-19,22-23H,5-11H2,1-4H3/t22-,23-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTZZJOPSATRTO-GOTSBHOMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N=CC6CC(=CN6C5=O)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN2[C@@H](C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N=C[C@@H]6CC(=CN6C5=O)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R,5R)-2-azabicyclo[2.2.2]octan-5-ol](/img/structure/B8195831.png)

![tert-butyl (4R,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B8195850.png)

![6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridin-3-ol](/img/structure/B8195853.png)